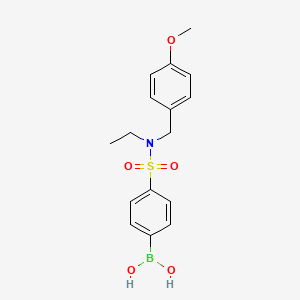

(4-(N-乙基-N-(4-甲氧基苄基)磺酰胺基)苯基)硼酸

描述

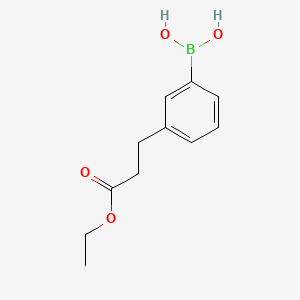

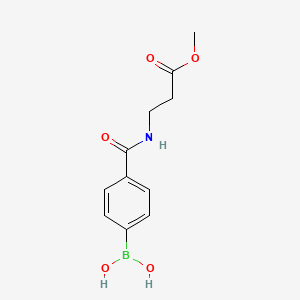

“(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 913835-55-9 . It has a molecular weight of 349.22 and its IUPAC name is 4-{[ethyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.32g/cm3 . The boiling point is 552.7ºC at 760 mmHg , and the melting point is between 98-102ºC .

科学研究应用

合成和药物化学应用

碳类似物的合成:该化合物已在抗有丝分裂的肌节蛋白的碳类似物的合成中通过区域选择性交叉偶联反应进行了探索,表明其在产生生物活性分子中的用途 (Hocek, Votruba, & Dvořáková, 2003).

有机膦酸:对{4-[(N-取代氨基)(二乙氧基膦酰基)甲基]苯基}硼酸的研究突出了它们在医学、农业和工业化学中的重要性,因为它们具有多功能性,为应用提供了新的机会 (Zhang et al., 2017).

用于中子俘获治疗的含硼磺酰胺:含硼碳酸酐酶抑制剂(包括磺酰胺、磺酰胺和磺酸盐)的开发针对缺氧肿瘤进行硼中子俘获治疗 (BNCT),展示了含硼化合物的治疗潜力 (Winum et al., 2005).

材料科学和催化

硼酸催化:硼酸的用途,包括(4-(N-乙基-N-(4-甲氧基苄基)磺酰胺基)苯基)硼酸等衍生物,扩展到催化,在有机反应中实现亲电和亲核活化,展示了它们超越合成中间体的多功能性 (Hall, 2019).

用于葡萄糖传感的嵌段共聚物:使用硼酸衍生物合成二嵌段共聚物说明了它们在制造具有葡萄糖传感特性的胶束中的应用,反映了该化合物在开发用于生物医学应用的响应性材料中的相关性 (Saleem et al., 2017).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .

Sulfamoyl Compounds

Sulfamoyl compounds contain a sulfonamide group, which is known for its antibacterial properties. Many sulfonamide antibiotics work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial growth .

Phenyl Group

The phenyl group is a common structural component in many organic compounds. It is known to contribute to the lipophilicity of compounds, which can affect their pharmacokinetic properties, such as absorption and distribution .

Methoxy Group

The methoxy group can affect the potency, selectivity, and metabolic stability of a compound. It is often used in drug design as a blocking group to protect or modify certain functional groups .

属性

IUPAC Name |

[4-[ethyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO5S/c1-3-18(12-13-4-8-15(23-2)9-5-13)24(21,22)16-10-6-14(7-11-16)17(19)20/h4-11,19-20H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJYSSQVBYJDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657179 | |

| Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid | |

CAS RN |

913835-55-9 | |

| Record name | (4-{Ethyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

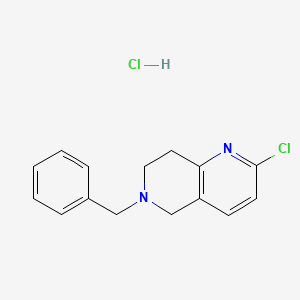

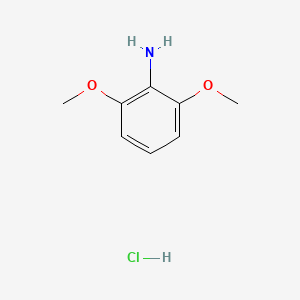

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)